molecular formula C24H21N3O2S B12892249 N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide CAS No. 590396-58-0

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide

Cat. No.: B12892249
CAS No.: 590396-58-0
M. Wt: 415.5 g/mol
InChI Key: QJNWNCOXDINXDS-UHFFFAOYSA-N
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Description

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound features a benzoxazole ring, a carbamothioyl group, and a phenylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide typically involves the reaction of 2-(2,3-dimethylphenyl)-1,3-benzoxazole-5-carbonyl chloride with 2-phenylacetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide is unique due to its specific structural features, such as the combination of a benzoxazole ring and a phenylacetamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Properties

CAS No.

590396-58-0

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-phenylacetamide

InChI

InChI=1S/C24H21N3O2S/c1-15-7-6-10-19(16(15)2)23-26-20-14-18(11-12-21(20)29-23)25-24(30)27-22(28)13-17-8-4-3-5-9-17/h3-12,14H,13H2,1-2H3,(H2,25,27,28,30)

InChI Key

QJNWNCOXDINXDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)CC4=CC=CC=C4)C

Origin of Product

United States

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